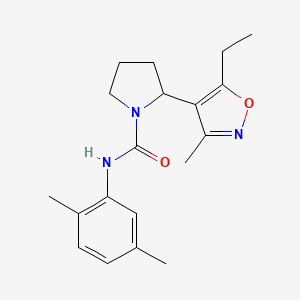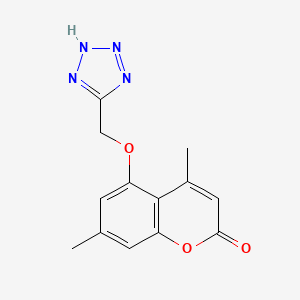![molecular formula C23H28N2O4 B4462523 3-(1,3-benzodioxol-5-yl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}propanamide](/img/structure/B4462523.png)
3-(1,3-benzodioxol-5-yl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}propanamide
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}propanamide, also known as BPAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAP belongs to the class of compounds known as benzofurans and is structurally similar to the neurotransmitter dopamine.
Mecanismo De Acción
3-(1,3-benzodioxol-5-yl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}propanamide acts as a dopamine receptor agonist, which means it binds to dopamine receptors in the brain and activates them. This leads to an increase in dopamine levels in the brain, which can help alleviate symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}propanamide has been shown to increase dopamine release in the brain, which can lead to improved mood and cognitive function. It has also been shown to improve motor function in animal models of Parkinson's disease. 3-(1,3-benzodioxol-5-yl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}propanamide has a long half-life, which means it can remain active in the body for an extended period.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-yl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}propanamide has several advantages for lab experiments, including its high affinity for dopamine receptors and its ability to increase dopamine release in the brain. However, its long half-life can make it difficult to study the short-term effects of the compound. Additionally, the synthesis of 3-(1,3-benzodioxol-5-yl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}propanamide can be challenging, which can limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for 3-(1,3-benzodioxol-5-yl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}propanamide research. One area of interest is its potential use in the treatment of depression and other mood disorders. 3-(1,3-benzodioxol-5-yl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}propanamide may also have applications in the treatment of addiction and substance abuse disorders. Further studies are needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}propanamide and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}propanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine receptors and may act as a dopamine receptor agonist. 3-(1,3-benzodioxol-5-yl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}propanamide has been studied for its potential use in the treatment of depression, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-25-12-10-20(11-13-25)29-19-6-2-18(3-7-19)15-24-23(26)9-5-17-4-8-21-22(14-17)28-16-27-21/h2-4,6-8,14,20H,5,9-13,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBLBMGFQFRNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)CNC(=O)CCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)valine](/img/structure/B4462456.png)
![5-methyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4462457.png)
![N-(2-methoxyphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462458.png)
![N-(2-ethoxyphenyl)-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462471.png)

![ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B4462494.png)
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4462495.png)

![5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4462506.png)

![N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4462514.png)
![3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}benzoic acid](/img/structure/B4462522.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4462527.png)
![7-(2-methoxyphenyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4462528.png)